molecular formula C17H16O2 B3108023 (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 1634722-99-8

(2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B3108023
CAS No.: 1634722-99-8
M. Wt: 252.31 g/mol
InChI Key: AAOUCIAJNNOCQT-VAWYXSNFSA-N
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Description

(2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form dihydrochalcones, which are saturated analogs of chalcones.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

    Substitution: Halogenation, nitration, and sulfonation can be carried out using appropriate halogens, nitric acid, and sulfuric acid, respectively.

Major Products:

    Oxidation: Epoxides, hydroxylated chalcones.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Antimicrobial Activity: Some derivatives of (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one exhibit antimicrobial properties, making them useful in developing new antibiotics.

Medicine:

    Anti-inflammatory and Anticancer Properties: Research has shown that certain chalcone derivatives possess anti-inflammatory and anticancer activities, which could be harnessed for therapeutic purposes.

Industry:

    Dye and Pigment Production: Chalcones are used as intermediates in the synthesis of dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The biological activity of (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one and its derivatives is often attributed to their ability to interact with various molecular targets. These compounds can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The presence of the α,β-unsaturated carbonyl system allows for Michael addition reactions with nucleophiles, which is a key mechanism in their biological activity.

Comparison with Similar Compounds

  • (2E)-3-(4-Hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(2-Hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one

Uniqueness: The presence of both methoxy and methyl groups in (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one distinguishes it from other chalcones. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-7-9-14(10-8-13)16(18)12-11-15-5-3-4-6-17(15)19-2/h3-12H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOUCIAJNNOCQT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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